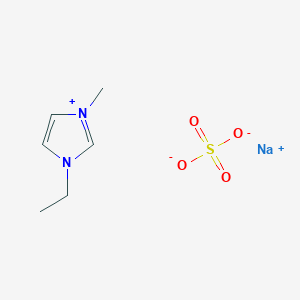
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This particular compound is known for its stability, low volatility, and ability to dissolve a wide range of substances, making it valuable in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate typically involves the reaction of 1-methylimidazole with ethyl chloride to form 1-ethyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium sulfate to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Sometimes, a base such as sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolium cation reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various imidazolium derivatives.
科学的研究の応用
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
作用機序
The mechanism by which 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The sodium sulfate anion contributes to the overall ionic strength and stability of the compound, enhancing its solubility and reactivity in different environments.
類似化合物との比較
Similar Compounds
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide
Uniqueness
Compared to similar compounds, 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate is unique due to its specific combination of the imidazolium cation and sodium sulfate anion. This combination provides a balance of ionic strength, solubility, and stability that is particularly useful in applications requiring high thermal and chemical stability.
特性
IUPAC Name |
sodium;1-ethyl-3-methylimidazol-3-ium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.Na.H2O4S/c1-3-8-5-4-7(2)6-8;;1-5(2,3)4/h4-6H,3H2,1-2H3;;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYLLDVBHAYRHM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[O-]S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)


![(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8233954.png)







![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)

